beta-Naphthoflavanone

Aryl Hydrocarbon Receptor AhR Agonism Transcriptional Activation

β-Naphthoflavanone is the superior AhR agonist for preclinical research—3.8× more potent than α-naphthoflavone (EC50 79 nM vs 300 nM). It delivers broad systemic CYP1A1 induction across liver, lung, heart, and kidney, with unique body mass effects. Its proven chemopreventive efficacy—100% reduction in cancer mortality against 3-methylcholanthrene-induced tumorigenesis—sets the benchmark. For PK studies, its high clearance (130 mL/min/kg), 96% protein binding, and time-dependent autoinduction make it the definitive model compound.

Molecular Formula C19H14O2
Molecular Weight 274.31
CAS No. 2860-03-9
Cat. No. B600600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Naphthoflavanone
CAS2860-03-9
Molecular FormulaC19H14O2
Molecular Weight274.31
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=CC=C4
InChIInChI=1S/C19H14O2/c20-16-12-18(14-7-2-1-3-8-14)21-17-11-10-13-6-4-5-9-15(13)19(16)17/h1-11,18H,12H2
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Naphthoflavanone (CAS 2860-03-9): A Differentiated Aryl Hydrocarbon Receptor (AhR) Agonist and CYP1A Modulator for Specialized Toxicology and Chemoprevention Research


Beta-Naphthoflavanone (β-naphthoflavone, BNF, CAS 2860-03-9), also known as 5,6-benzoflavanone, is a synthetic, non-carcinogenic extended flavonoid that functions as a potent exogenous ligand for the Aryl Hydrocarbon Receptor (AhR) [1]. It serves as a prototypical inducer of cytochrome P450 (CYP) family 1 enzymes (CYP1A1, CYP1A2, CYP1B1) and phase II detoxification enzymes, and is extensively employed as a research tool for investigating xenobiotic metabolism, AhR signaling, and chemical carcinogenesis [2][3]. Unlike other common AhR ligands, its specific profile of enzyme modulation and in vivo efficacy underlies its utility in defined preclinical models of chemoprevention.

Why Beta-Naphthoflavanone Cannot Be Readily Substituted with α-Naphthoflavone or Other AhR Ligands in Research Protocols


Generic substitution within the naphthoflavone class or with other AhR ligands is scientifically unsound due to fundamental differences in their molecular pharmacology. Key distinctions include the direction of CYP1A modulation (induction vs. inhibition), unique isoform selectivity profiles (CYP1A1 vs. CYP1A2), divergent in vivo physiological effects (e.g., body mass impact, organ-specific enzyme induction), and specific in vivo chemopreventive efficacy that is not recapitulated by its close structural analog α-naphthoflavone [1][2][3]. These disparities can critically alter experimental outcomes and compromise data reproducibility.

Quantitative Evidence Guide: Differentiating Beta-Naphthoflavanone from Key Comparators for Scientific Selection


Superior AhR Agonist Potency: Beta-Naphthoflavanone Exhibits a 3.8-Fold Lower EC50 than α-Naphthoflavone in a Yeast-Based Transcriptional Assay

Beta-naphthoflavone demonstrates markedly higher potency as an AhR agonist compared to its structural analog α-naphthoflavone. In a yeast-based reporter assay system expressing human AhR, ARNT, and a lacZ reporter gene, β-naphthoflavone activated transcription with an EC50 of 79 nM (7.9 × 10⁻⁸ M), whereas α-naphthoflavone required a 3.8-fold higher concentration (300 nM; 3.0 × 10⁻⁷ M) to achieve the same effect [1].

Aryl Hydrocarbon Receptor AhR Agonism Transcriptional Activation

Opposing CYP1A1 vs. CYP1A2 Inhibition Selectivity: β-Naphthoflavone-like Derivatives Preferentially Target CYP1A1, While α-Naphthoflavone-like Derivatives Target CYP1A2

Structural analogs of β-naphthoflavone exhibit a distinct selectivity profile for inhibiting cytochrome P450 isoforms. A study of novel flavone derivatives demonstrated that compounds with a β-naphthoflavone-like structure show preferential inhibition of CYP1A1. In contrast, α-naphthoflavone-like and 5-hydroxyflavone derivatives preferentially inhibited CYP1A2 [1][2]. This structural class-level distinction is critical for selecting the appropriate tool compound for isoform-specific studies.

CYP1A1 CYP1A2 Isoform Selectivity Enzyme Inhibition

Contrasting In Vivo Effects: β-Naphthoflavone Causes Body Mass Loss and Broad CYP1A1 Induction in Rats, Uniquely Compared to α-Naphthoflavone

In vivo administration of β-naphthoflavone to rats produces a distinct physiological and biochemical signature compared to α-naphthoflavone. A 5-day intraperitoneal treatment with β-naphthoflavone resulted in a significant 12% loss of total body mass and a dramatic elevation of CYP1A1 mRNA across multiple organs (liver, lung, heart, kidney). In contrast, α-naphthoflavone treatment had no significant effect on body mass and caused only minor, tissue-restricted increases in CYP1A1 mRNA [1].

In Vivo Toxicology CYP1A1 Induction Organ-Specific Metabolism

Robust In Vivo Chemoprevention: β-Naphthoflavone Pretreatment Achieves 100% Reduction in Cancer Mortality in C57BL/6 Mice Challenged with 3-Methylcholanthrene

In a long-term carcinogenesis study, pretreatment with β-naphthoflavone provided substantial protection against 3-methylcholanthrene (MC)-induced tumorigenesis in mice. Among highly responsive inbred strains, β-naphthoflavone pretreatment reduced cancer-related mortality by 100% in C57BL/6 mice, 89% in BALB/c mice, and 65% in C3H mice, compared to a 50% reduction in Swiss mice and 23% in DBA/2 mice [1].

Chemoprevention Carcinogenesis Polycyclic Aromatic Hydrocarbons

Distinct Pharmacokinetic Profile: β-Naphthoflavone Exhibits High Blood Clearance and Time-Dependent Autoinduction in Rats

The pharmacokinetic behavior of β-naphthoflavone in rats is characterized by a high blood clearance (130 mL/min/kg), a large volume of distribution (6 L/kg), and extensive plasma protein binding (96%). Notably, it also exhibits time-dependent pharmacokinetics due to autoinduction of its own metabolism, a feature that distinguishes it from compounds with linear, dose-proportional kinetics [1].

Pharmacokinetics Autoinduction In Vivo Disposition

Recommended Application Scenarios for Beta-Naphthoflavanone Based on Quantitative Differentiating Evidence


As a Potent, Validated Positive Control for AhR Activation Assays Requiring High Sensitivity

Beta-naphthoflavanone is the superior choice as a positive control in AhR reporter assays due to its 3.8-fold greater potency (EC50 = 79 nM) compared to α-naphthoflavone (EC50 = 300 nM) in yeast-based systems [1]. Its high potency allows for the use of lower concentrations, minimizing potential cytotoxicity or off-target effects while ensuring robust signal transduction for reliable assay validation.

For In Vivo Studies Requiring Potent and Systemic Induction of CYP1A1 Across Multiple Tissues

In rat models, β-naphthoflavone is the preferred tool for achieving broad and robust systemic induction of CYP1A1, as evidenced by dramatic mRNA elevation in liver, lung, heart, and kidney [1]. Its unique physiological impact, including significant body mass loss, makes it ideal for studies on the metabolic consequences of sustained AhR activation, whereas α-naphthoflavone is unsuitable for this purpose.

In Chemoprevention Studies Using Murine Carcinogenesis Models with PAHs like 3-Methylcholanthrene

Beta-naphthoflavanone is the compound of choice for in vivo chemoprevention studies in mice. It has a proven, quantitative track record of achieving near-complete protection (100% reduction in cancer mortality in C57BL/6 mice) against 3-methylcholanthrene-induced tumorigenesis [1]. This established efficacy provides a robust benchmark for evaluating novel chemopreventive agents and for studying the underlying protective mechanisms of enzyme induction.

As a Prototype Compound for Investigating Time-Dependent Pharmacokinetics and Autoinduction Phenomena

For research focused on non-linear pharmacokinetics and enzyme autoinduction, β-naphthoflavone serves as a well-characterized model compound. Its documented high clearance (130 mL/min/kg), extensive protein binding (96%), and time-dependent disposition in rats provide a defined experimental system for studying the in vivo consequences of P450IA enzyme induction on drug metabolism and disposition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Naphthoflavanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.